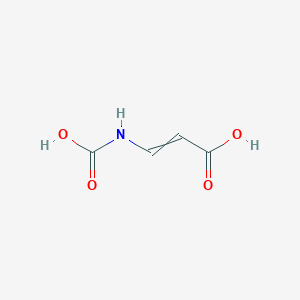
4-Azido-2-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-nitrobenzohydrazide is a chemical compound that belongs to the class of organic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-nitrobenzohydrazide typically involves the introduction of the azido group to a benzohydrazide derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitrobenzohydrazide, is treated with an azide source like sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper-catalyzed azidation methods have been employed to achieve high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
Aplicaciones Científicas De Investigación
4-Azido-2-nitrobenzohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles and tetrazoles.
Materials Science: The compound can be used in the development of energetic materials and explosives due to the presence of the azido group.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial and viral infections.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation in biological systems, facilitating the study of biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Azido-2-nitrobenzohydrazide involves its reactivity due to the azido and nitro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can undergo reduction to form amines, which can further react with various electrophiles. These reactive groups enable the compound to interact with biological targets and pathways, making it useful in drug design and bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzohydrazide: Lacks the azido group, making it less reactive in click chemistry applications.
Azidothymidine (AZT): Contains an azido group but is primarily used as an antiretroviral drug.
Benzyl Azide: Similar azido functionality but different core structure, used in organic synthesis.
Uniqueness
4-Azido-2-nitrobenzohydrazide is unique due to the combination of azido and nitro groups on a benzohydrazide scaffold. This dual functionality allows for diverse reactivity and applications in various fields, from materials science to medicinal chemistry.
Propiedades
Número CAS |
60142-13-4 |
|---|---|
Fórmula molecular |
C7H6N6O3 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
4-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6N6O3/c8-10-7(14)5-2-1-4(11-12-9)3-6(5)13(15)16/h1-3H,8H2,(H,10,14) |
Clave InChI |
IBHJDMQOGNVPCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)






![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)


